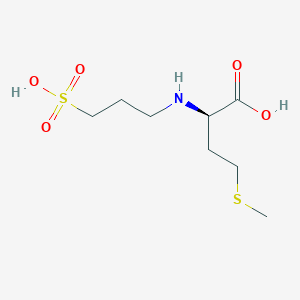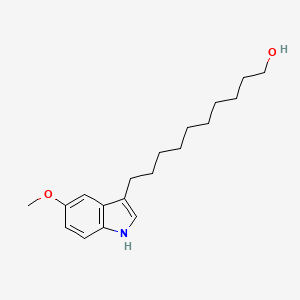![molecular formula C14H23N3OS3 B12524939 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate CAS No. 709046-70-8](/img/structure/B12524939.png)
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate typically involves the reaction of thiazole derivatives with carbamodithioate compounds. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further reacted to introduce the dibutylcarbamodithioate moiety . The reaction conditions often require the use of solvents such as ethanol or chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency of production. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and antitumor activities.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
709046-70-8 |
|---|---|
Fórmula molecular |
C14H23N3OS3 |
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C14H23N3OS3/c1-3-5-8-17(9-6-4-2)14(19)21-11-12(18)16-13-15-7-10-20-13/h7,10H,3-6,8-9,11H2,1-2H3,(H,15,16,18) |
Clave InChI |
WRWAESUCIKCMNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=S)SCC(=O)NC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)


![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
![3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole](/img/structure/B12524888.png)
methyl}pyridine](/img/structure/B12524895.png)
![Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12524900.png)

![5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine](/img/structure/B12524917.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B12524920.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)
